2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a structurally complex tricyclic compound featuring a fused 8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}] system. Key structural elements include:
- A chloro substituent at position 12, which may enhance electrophilic reactivity or influence binding interactions.
- A phenolic hydroxyl group at position 4, offering solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-14-7-8-20-16(10-14)18-11-17(15-5-1-2-6-19(15)26)24-25(18)21(27-20)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENSSDQASDNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The pyridin-3-yl group in the target compound differs from pyridin-2-yl in 4a , which may alter binding orientation due to nitrogen positioning.
Synthetic Complexity :
- Analogues like 4a and IIj require multi-step reactions with reflux conditions, suggesting similar challenges in synthesizing the target compound.
Ring System Diversity :
- The tricyclo[7.4.0.0²,⁶] backbone of the target compound is more rigid than spiro[4.5] systems in 4a or IIj , possibly affecting conformational flexibility and bioactivity.
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Biological Activity
The compound 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tricyclic framework with a chloro-substituted pyridine and a phenolic group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific signaling pathways involved in cancer progression and inflammation. The following mechanisms have been proposed:
- Inhibition of Rho GTPases : Similar compounds have been shown to inhibit RhoA and RhoC pathways, which are critical for cell motility and proliferation in cancer cells .
- Antioxidant Properties : The phenolic structure may provide antioxidant effects, reducing oxidative stress in cells and potentially preventing cellular damage associated with various diseases.
- Modulation of Gene Expression : It may influence the expression of genes related to cell survival and apoptosis through interaction with transcription factors such as serum response factor (SRF) .
Anticancer Activity
Research has indicated that compounds similar to 2-[12-Chloro-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that the compound inhibits cell proliferation at nanomolar concentrations. For instance, it has shown effectiveness against melanoma and prostate cancer cell lines by inducing apoptosis selectively in RhoC-overexpressing cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A375M2 (Melanoma) | <1 | Apoptosis induction |
| PC-3 (Prostate) | <1 | Inhibition of invasion |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been investigated:
- Cytokine Production : Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of 2-[12-Chloro...] revealed that treatment with the compound resulted in a marked reduction in tumor size in xenograft models of melanoma. The mechanism was linked to the inhibition of Rho-dependent pathways that promote tumor growth.
Study 2: Inflammatory Response Modulation
Another investigation assessed the anti-inflammatory properties of the compound using a mouse model of acute inflammation. Results indicated a significant decrease in edema and inflammatory markers following treatment with varying doses of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
